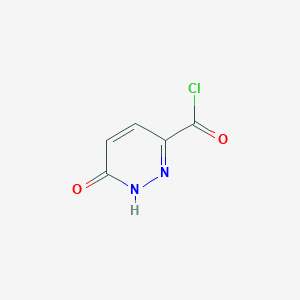

6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride

Description

6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride is a heterocyclic compound featuring a pyridazine core with a carbonyl chloride (-COCl) functional group at the 3-position. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly for forming amide derivatives through nucleophilic substitution reactions. Its synthesis involves treating 6-oxo-1,6-dihydropyridazine carboxylic acid derivatives with phosphoryl chloride (POCl₃), followed by quenching with nucleophiles such as aniline to yield bioactive amides .

Properties

IUPAC Name |

6-oxo-1H-pyridazine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O2/c6-5(10)3-1-2-4(9)8-7-3/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRROQKJGDKYZDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NN=C1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587447 | |

| Record name | 6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57658-96-5 | |

| Record name | 6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride typically involves the chlorination of 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid. This reaction is usually carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions often include refluxing the carboxylic acid with thionyl chloride in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification techniques such as distillation or crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

Hydrolysis: In the presence of water or aqueous bases, the carbonyl chloride group can hydrolyze to form 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid.

Condensation Reactions: It can participate in condensation reactions with other carbonyl compounds to form more complex heterocyclic structures.

Common Reagents and Conditions:

Thionyl Chloride (SOCl2): Used for the chlorination of carboxylic acids.

Amines, Alcohols, Thiols: Used as nucleophiles in substitution reactions.

Water or Aqueous Bases: Used for hydrolysis reactions.

Major Products:

Amides, Esters, Thioesters: Formed from substitution reactions.

6-Oxo-1,6-dihydropyridazine-3-carboxylic acid: Formed from hydrolysis.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride serves as a crucial intermediate in the synthesis of various heterocyclic compounds. Its reactivity is primarily attributed to the carbonyl chloride group, which is highly electrophilic and susceptible to nucleophilic attacks. This property allows for the formation of diverse derivatives through substitution reactions, making it a valuable building block in organic chemistry.

Building Blocks for Complex Molecules

The compound is utilized as a building block for more complex molecules, facilitating the development of new chemical entities with potential applications in pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations enhances its utility in synthetic organic chemistry.

Medicinal Applications

Pharmaceutical Development

Research is ongoing to explore the potential of this compound as a precursor for pharmaceutical compounds. Its derivatives have been investigated for therapeutic properties, including anti-inflammatory and anti-cancer activities. The compound's structure allows for modifications that can lead to enhanced biological activity and selectivity against specific disease targets .

Case Study: Chagas Disease Treatment

A notable application of derivatives from this compound is in the search for new treatments for Chagas disease, a parasitic infection prevalent in South and Central America. Researchers have synthesized pyridazinone derivatives that demonstrate promising activity against the causative agent of Chagas disease. These studies highlight the potential of this compound derivatives in developing novel therapeutic agents .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is employed in producing specialty chemicals and materials with specific functional properties. Its unique reactivity profile allows it to be used in formulating products that require precise chemical characteristics.

Cosmetic Formulations

The compound has also found applications in cosmetic formulations. Its derivatives are studied for their safety and effectiveness in topical applications, ensuring compliance with regulatory standards. The ability to modify its structure allows formulators to create products that meet consumer demands while maintaining safety profiles .

Mechanism of Action

The mechanism of action of 6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride is primarily based on its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form various derivatives through substitution reactions. The molecular targets and pathways involved depend on the specific derivatives formed and their interactions with biological systems.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key comparisons between 6-oxo-1,6-dihydropyridazine-3-carbonyl chloride and related compounds:

Key Differences and Implications

Regioisomerism in Pyridazine Derivatives

- The 3- and 4-carbonyl chloride regioisomers exhibit distinct reactivities due to electronic and steric effects. For example, the 3-substituted derivative is more reactive in amidation reactions, as evidenced by its use in generating antitubercular agents like compound 63 in . The 4-substituted regioisomer, however, forms in lower yields (1:2 ratio with the 2-chloro analog), suggesting synthetic challenges or thermodynamic instability .

Heterocycle Core Variations

- Replacing the pyridazine core with pyridine (as in 6-oxo-1,6-dihydropyridine-3-sulfonyl chloride) introduces a different aromatic system with reduced nitrogen content. This alters electronic properties and functional group compatibility. The sulfonyl chloride (-SO₂Cl) group in the pyridine derivative is less reactive than carbonyl chloride, limiting its utility in amide synthesis .

Biological Activity and Applications

- Pyridazine derivatives, including this compound, are linked to antitubercular and anticancer applications. A patent highlights the compound’s structural analogs in combination with gefitinib for enhanced anticancer efficacy . In contrast, pyridine-based sulfonyl chlorides like the discontinued example in lack documented therapeutic relevance, possibly due to stability or reactivity issues .

Research Findings and Practical Considerations

- Synthetic Utility: The 3-carbonyl chloride’s superior reactivity makes it a preferred intermediate for antitubercular drug candidates.

- Stability and Handling : While this compound is stable under controlled conditions, pyridine sulfonyl chloride analogs face commercial discontinuation, likely due to hydrolytic sensitivity or storage challenges .

- Therapeutic Potential: The pyridazine scaffold’s nitrogen-rich structure enhances hydrogen-bonding interactions with biological targets, explaining its prominence in antitubercular research .

Biological Activity

6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its implications in pharmacology.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- CAS Number : 468067-87-0

The compound features a pyridazine ring, which is known for its ability to interact with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of pyridazine compounds can exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. The structure allows for interaction with microbial enzymes or cell membranes.

- Anticancer Properties : Some research suggests that compounds similar to this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival.

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit certain enzymes, such as those involved in metabolic pathways or disease processes. This could lead to therapeutic applications in conditions like diabetes or hypertension.

The biological activity of this compound is believed to involve several mechanisms:

- Interaction with Biological Macromolecules : The compound may bind to proteins or nucleic acids, altering their function and leading to biological effects.

- Inhibition of Enzymatic Activity : By inhibiting specific enzymes, the compound can disrupt metabolic pathways critical for pathogen survival or cancer cell proliferation.

- Modulation of Cell Signaling Pathways : It may interfere with signaling cascades that regulate cell growth and apoptosis.

Case Studies and Research Findings

Several studies have reported on the biological activities of related compounds, providing insights into the potential effects of this compound:

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing 6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride?

- Methodology : The compound is typically synthesized via chlorination of the corresponding carboxylic acid (e.g., 6-oxo-1,6-dihydropyridazine-3-carboxylic acid) using thionyl chloride (SOCl₂) under anhydrous conditions. Refluxing the carboxylic acid with excess SOCl₂ in an inert solvent (e.g., dichloromethane) at 40–60°C for 4–6 hours ensures complete conversion. The product is purified via vacuum distillation or recrystallization .

- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) or IR spectroscopy to confirm the disappearance of the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and the appearance of the carbonyl chloride C=O stretch (~1800 cm⁻¹) .

Q. How should researchers safely handle this compound to mitigate exposure risks?

- Safety Protocol :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a P95 respirator for aerosolized particles .

- Ventilation : Perform reactions in a fume hood with >0.5 m/s airflow to prevent vapor accumulation.

- Spill Management : Neutralize spills with sodium bicarbonate and collect residues in sealed containers for hazardous waste disposal .

- Note : The compound’s higher reactivity compared to its carboxylic acid precursor necessitates stricter controls (e.g., avoiding moisture to prevent hydrolysis) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Primary Methods :

- IR Spectroscopy : Confirm the carbonyl chloride group (C=O stretch at ~1800 cm⁻¹) and absence of carboxylic acid O–H bands .

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm for pyridazine ring) and carbonyl carbon signals (δ ~160–170 ppm) .

- X-ray Crystallography : For definitive structural confirmation, single-crystal analysis provides bond lengths (e.g., C=O: ~1.21 Å) and dihedral angles (e.g., pyridazine ring planarity) .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and purity of this compound?

- Optimization Strategies :

- Catalytic Additives : Use dimethylformamide (DMF, 1–2 mol%) as a catalyst to accelerate chlorination .

- Temperature Control : Maintain reflux temperatures below 60°C to avoid decomposition.

- Solvent Selection : Anhydrous dichloromethane or toluene minimizes side reactions (e.g., hydrolysis to carboxylic acid).

Q. What are the stability profiles of this compound under varying storage conditions?

- Stability Data :

- Short-Term : Stable at –20°C in sealed, moisture-free containers for ≤1 month.

- Long-Term : Degrades by ~10% over 6 months at 4°C due to hydrolysis; argon-purged vials extend stability .

Q. How do structural modifications to the pyridazine ring influence the biological activity of derivatives?

- Structure-Activity Relationship (SAR) Insights :

- Electron-Withdrawing Groups (e.g., –NO₂ at position 4): Enhance antimicrobial activity by increasing electrophilicity .

- Hydrophobic Substituents (e.g., aryl groups at position 1): Improve blood-brain barrier penetration for CNS-targeted drugs .

- Experimental Validation : Test derivatives in vitro against Gram-positive bacteria (e.g., S. aureus) or cancer cell lines (e.g., HeLa), correlating MIC₅₀/IC₅₀ values with substituent electronic profiles .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported spectroscopic data for this compound?

- Case Example : IR spectra from independent studies may show C=O stretches ranging from 1780–1820 cm⁻¹ due to solvent polarity or crystal packing effects .

- Resolution : Compare data under standardized conditions (e.g., KBr pellets for IR) and validate with computational methods (DFT calculations for vibrational frequencies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.